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molecular formula C15H16N2O2 B8564464 N-{[3-(Benzyloxy)pyridin-2-yl]methyl}acetamide CAS No. 88423-15-8

N-{[3-(Benzyloxy)pyridin-2-yl]methyl}acetamide

Cat. No. B8564464
M. Wt: 256.30 g/mol
InChI Key: AZFQNNKWBRSPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04409226

Procedure details

Add dropwise with stirring a solution of 3.5 ml acetyl chloride in 50 ml THF (tetrahydrofuran) to a cooled solution of 10 gm of 2-aminomethyl-3-phenylmethoxypyridine and 7.1 ml triethylamine in 125 ml THF. Warm to room temperature and stir an additional hour. Remove triethylamine hydrochloride by filtration and evaporate the filtrate under reduced pressure. Recrystallize the residue from toluene to obtain 2-acetamidomethyl-3-(phenylmethoxy)pyridine, mp 94°-96°.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[NH2:5][CH2:6][C:7]1[C:12]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:11][CH:10]=[CH:9][N:8]=1.C(N(CC)CC)C>O1CCCC1>[C:1]([NH:5][CH2:6][C:7]1[C:12]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:11][CH:10]=[CH:9][N:8]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
10 g
Type
reactant
Smiles
NCC1=NC=CC=C1OCC1=CC=CC=C1
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add dropwise
FILTRATION
Type
FILTRATION
Details
Remove triethylamine hydrochloride by filtration
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallize the residue from toluene

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCC1=NC=CC=C1OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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